(1Z)-1-(1H-indol-3-yl)ethanone oxime

Description

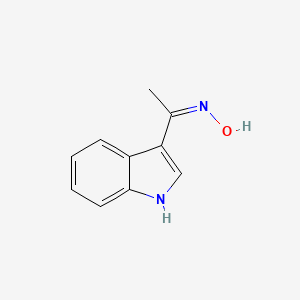

(1Z)-1-(1H-Indol-3-yl)ethanone oxime (CAS: 40747-13-5) is an oxime derivative of 1H-indole-3-ethanone, characterized by the Z-configuration of the oxime group. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol . The compound is commercially available (e.g., Combi-Blocks Inc.) at 95% purity and is used as a synthetic intermediate in medicinal chemistry, particularly for developing antimicrobial and antiproliferative agents . The Z-isomer configuration facilitates intramolecular hydrogen bonding (N–OH···O and O–H···O), enhancing structural stability .

Structure

2D Structure

Properties

IUPAC Name |

(NZ)-N-[1-(1H-indol-3-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(12-13)9-6-11-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYHZNAHKFXLAO-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1Z)-1-(1H-indol-3-yl)ethanone oxime is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, which features an indole moiety, has been studied for its potential therapeutic effects against various diseases, including infections caused by protozoan parasites and inflammatory conditions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate reagents to form the oxime functional group. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-parasitic and anti-inflammatory agent.

Anti-Parasitic Activity

Research has shown that compounds similar to this compound exhibit significant activity against protozoan parasites such as Trypanosoma cruzi and Plasmodium falciparum. In vitro studies indicated that certain derivatives possess potent inhibitory effects on these pathogens, suggesting a promising avenue for drug development against tropical diseases. For instance, one study reported that modifications to the indole structure improved efficacy against T. cruzi and other protozoa .

Anti-Inflammatory Activity

In addition to its anti-parasitic properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. One study highlighted that specific derivatives exhibited superior anti-inflammatory and analgesic activities compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications at various positions on the indole ring or the ethanone moiety can significantly impact its potency and selectivity against target enzymes or pathogens. For example, the introduction of electron-withdrawing groups has been associated with enhanced activity against specific targets .

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for assessing the suitability of this compound as a therapeutic agent. Initial findings suggest favorable absorption characteristics, though further research is needed to fully understand its metabolism and potential toxicity profiles in human models .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The addition of a benzyl group (e.g., Compound 37) significantly enhances antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), reducing MIC values by >100-fold compared to unmodified oximes .

- Configuration Effects : The Z-isomer of the parent oxime exhibits greater stability due to hydrogen bonding, whereas E-isomers (e.g., in Schiff bases) are more reactive but less stable .

- Heterocyclic Hybrids: Hybridization with triazoles or quinoxalines broadens biological activity, though potency varies with substituent electronegativity and steric effects .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Hydrogen Bonding | Solubility | Key Features |

|---|---|---|---|---|

| (1Z)-1-(1H-Indol-3-yl)ethanone oxime | 174.2 | Intramolecular (N–OH···O, O–H···O) | Low in water | High stability due to Z-configuration |

| (E)-1-(1H-Indol-3-yl)ethanone O-benzyl oxime | 298.3 | Intermolecular only | Moderate in DMSO | Enhanced lipophilicity improves membrane penetration |

| Quinoxaline oxime derivatives | ~250–300 | Variable | Low in polar solvents | Planar structure aids DNA intercalation |

Key Observations:

- Molecular Weight : Bulkier derivatives (e.g., O-benzyl oximes) exhibit higher molecular weights (~300 g/mol), impacting pharmacokinetics .

- Solubility : Parent oximes are poorly water-soluble, necessitating formulation adjustments for in vivo applications. Benzyl or aryl substitutions improve solubility in organic solvents .

Preparation Methods

General Synthetic Route

The core synthetic method for (1Z)-1-(1H-indol-3-yl)ethanone oxime involves the condensation of 1-(1H-indol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base, typically sodium hydroxide, in an alcoholic solvent such as ethanol or tetrahydrofuran (THF). This reaction yields a mixture of (Z) and (E) oxime isomers, with the (1Z) isomer often being the major or selectively isolated product.

$$

\text{1-(1H-indol-3-yl)ethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow[\text{NaOH}]{\text{EtOH or THF, 0–27 °C}} \text{this compound} + \text{(1E)-isomer}

$$

Detailed Experimental Conditions

-

- 1-(1H-indol-3-yl)ethanone, the ketone substrate.

- Hydroxylamine hydrochloride (NH2OH·HCl) as the oxime source.

- Sodium hydroxide (NaOH) as base to liberate free hydroxylamine.

- Solvent: 95% ethanol or THF.

-

- Dissolve 1-(1H-indol-3-yl)ethanone in ethanol or THF.

- Prepare a solution of NH2OH·HCl and NaOH in water.

- Add the hydroxylamine solution dropwise to the ketone solution at 0–5 °C.

- Stir the reaction mixture at room temperature (20–27 °C) for 2–4 hours.

- Monitor reaction completion by thin-layer chromatography (TLC).

- Upon completion, evaporate solvent under reduced pressure.

- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude oxime by recrystallization or column chromatography.

-

- Yields typically range from moderate to high (around 65–98% depending on conditions and purification).

- The product is isolated as an orange-brown solid with characteristic melting points and spectroscopic signatures.

Influence of Reagent Ratios and Conditions

Research indicates that the molar ratios of hydroxylamine hydrochloride and sodium hydroxide significantly influence the yield and selectivity of the oxime isomers. Increasing equivalents of NH2OH·HCl and NaOH (up to five equivalents) have been shown to improve yields and favor formation of the (Z)-isomer.

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| NH2OH·HCl equivalents | 1 to 5 equivalents | Higher equivalents improve conversion |

| NaOH equivalents | 1 to 5 equivalents | Ensures free hydroxylamine availability |

| Temperature | 0–5 °C (addition), then 20–27 °C | Low temp controls reaction rate and selectivity |

| Reaction time | 2–4 hours | Sufficient for complete oximation |

| Solvent | 95% EtOH or THF | Good solubility and reaction medium |

Purification Techniques

- Column Chromatography: Silica gel chromatography using hexane–ethyl acetate mixtures (e.g., 2:1) is commonly employed to separate (Z) and (E) isomers and remove impurities.

- Recrystallization: From suitable solvents to obtain pure crystalline this compound.

- Extraction: Post-reaction extraction with ethyl acetate followed by drying over sodium sulfate.

Spectroscopic and Analytical Data Supporting Preparation

- Melting Point: Approximately 97–165 °C depending on purity and isomer form.

- FTIR: Characteristic oxime N–O stretch near 1600–1700 cm⁻¹, O–H stretch around 3300–3500 cm⁻¹.

- [^1H NMR](pplx://action/followup): Signals corresponding to indole protons and oxime proton (typically a singlet around δ 11–12 ppm).

- Mass Spectrometry: Molecular ion peak consistent with C10H10N2O (molecular weight ~174 g/mol).

Summary Table of Key Preparation Parameters from Literature

Additional Notes on Alternative Methods and Modifications

- Some studies report the use of pyridine as solvent and base, but this is less common due to toxicity concerns.

- Oximation under acidic conditions is less favored as it may lead to side reactions or lower yields.

- The (Z)-isomer can be selectively isolated by careful control of reaction conditions and purification steps.

- Derivatives such as O-benzyl oximes have been synthesized by further modifications of the oxime group, expanding the utility of the prepared compound.

Q & A

Basic: What synthetic strategies are effective for preparing (1Z)-1-(1H-indol-3-yl)ethanone oxime with stereochemical control?

Methodological Answer:

- Oxime Formation : React 1-(1H-indol-3-yl)ethanone (CAS 703-80-0, C10H9NO) with hydroxylamine hydrochloride in ethanol under reflux. Use acetic acid as a catalyst to favor the Z-isomer via thermodynamic control .

- Stereochemical Control : For Z-configuration, employ nitration conditions (e.g., NaNO₂ in acetic acid at 0–5°C), which stabilizes intramolecular hydrogen bonding between the oxime -OH and nitro groups .

- Purification : Recrystallize from non-polar solvents (e.g., CCl₄) to isolate the Z-isomer (~43% yield) .

Basic: How to confirm the Z-configuration and intramolecular hydrogen bonding using spectroscopic techniques?

Methodological Answer:

- 1H NMR : Detect deshielded oxime -OH protons (δ 10–12 ppm) and assess coupling patterns. NOESY can identify spatial proximity between the oxime -OH and indole protons .

- X-ray Crystallography : Use SHELXL to resolve crystal structures. Hydrogen bonds (e.g., O-H···O and N-OH···O) are visualized with bond lengths <2.5 Å .

- IR Spectroscopy : Stretching frequencies for O-H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm oxime formation .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Functional Group Modifications :

- Biological Screening :

- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus or C. albicans .

- Cytotoxicity : Evaluate via MTS assays in human neuroblastoma cell lines (IC₅₀ values) .

Advanced: What computational tools predict physicochemical properties and binding modes?

Methodological Answer:

- QikProp (Schrödinger) : Calculate logP, PSA (Polar Surface Area), and bioavailability scores. For example, logP ~1.1 indicates moderate membrane permeability .

- Molecular Docking (AutoDock Vina) : Model interactions with biological targets (e.g., NMDA receptors) using PDB structures. Prioritize residues forming hydrogen bonds with the oxime group .

Basic: How to assess purity and stability under experimental conditions?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, MeOH:H₂O mobile phase) or TLC (silica gel, UV detection) to verify purity (>95%) .

- Stability Studies :

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Data Normalization : Control for assay variability (e.g., cell line passage number, incubation time) .

- SAR Re-evaluation : Test compounds with minor structural differences (e.g., O-methyl vs. O-butyl oxime ethers) to isolate activity trends .

- Meta-Analysis : Compare MIC/IC₅₀ values across published datasets using standardized protocols (CLSI guidelines) .

Advanced: What strategies optimize catalytic applications of metal-oxime complexes?

Methodological Answer:

- Ligand Design : Use (1Z)-oxime as a bidentate ligand. Coordinate with Cu(II) or Ni(II) salts to form complexes with distorted octahedral geometries .

- Catalytic Screening : Test water oxidation activity via cyclic voltammetry in phosphate buffer (pH 7). Measure turnover frequency (TOF) at 300 mV overpotential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.